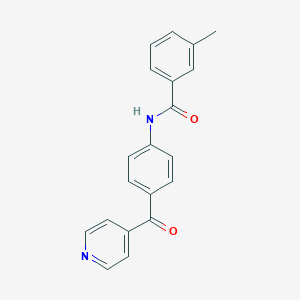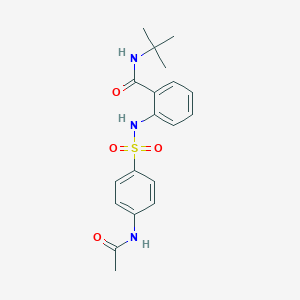
N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with a molecular formula of C16H14N2O6S. This compound is known for its unique chemical structure, which includes an acetylamino group, a sulfonyl group, and a tert-butylbenzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzamide
- 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide
- Azithromycin Related Compound H
Uniqueness
N-TERT-BUTYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C19H23N3O4S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[(4-acetamidophenyl)sulfonylamino]-N-tert-butylbenzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-13(23)20-14-9-11-15(12-10-14)27(25,26)22-17-8-6-5-7-16(17)18(24)21-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24) |
Clave InChI |
VLGIULJGFQCSOS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299714.png)
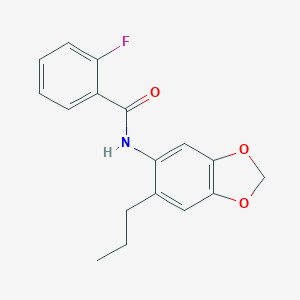
![2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide](/img/structure/B299717.png)
![2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
![N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B299723.png)
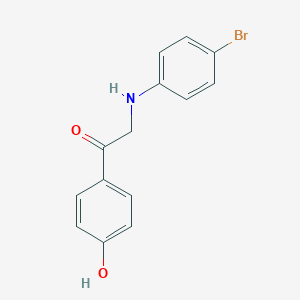
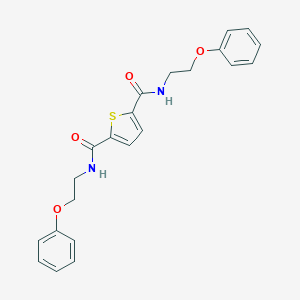
![5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
![2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B299732.png)
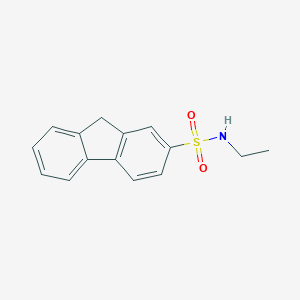
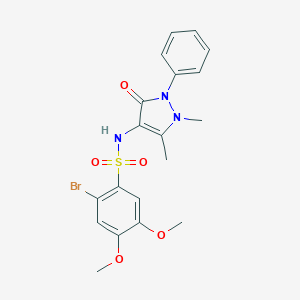
![2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)
